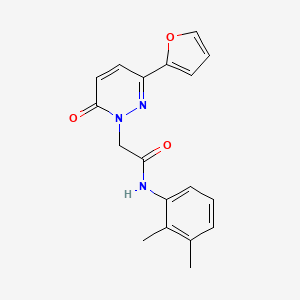![molecular formula C16H14Cl4O3S B2563877 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol CAS No. 339276-85-6](/img/structure/B2563877.png)
1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges . 3,4-Dichlorobenzenesulfonyl chloride is a chemical compound with the formula C6H3Cl3O2S .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzyl alcohol is represented by the chemical formula C7H6Cl2O . The molecular structure of 3,4-Dichlorobenzenesulfonyl chloride is represented by the chemical formula C6H3Cl3O2S .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl alcohol has a melting point of 57 to 60 °C and a boiling point of 150 °C . The molar mass of 2,4-Dichlorobenzyl alcohol is 177.02 g·mol−1 . The molar mass of 3,4-Dichlorobenzenesulfonyl chloride is 245.511 g·mol−1 .Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides represent a significant class of synthetic bacteriostatic antibiotics and have found applications in various therapeutic areas. Beyond their antimicrobial uses, sulfonamides have been incorporated into drugs with diuretic, carbonic anhydrase inhibitory, and antiepileptic properties. Recent patents and literature highlight the development of novel sulfonamides with enhanced activity against conditions such as glaucoma, cancer, and inflammation. The structural diversity of sulfonamides has been crucial for the discovery of new therapeutic agents, showcasing their importance in drug development and the potential for future pharmaceutical applications (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation of Chlorophenols
Chlorophenols, compounds structurally related to the chlorinated components of the specified compound, have been evaluated for their environmental impact, particularly in aquatic environments. They exhibit moderate toxic effects on mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. The persistence and bioaccumulation of chlorophenols depend on environmental conditions and the presence of biodegrading microflora. This underscores the importance of understanding the environmental fate of chlorinated organic compounds and the role of biodegradation in mitigating their impact (Krijgsheld & Gen, 1986).
Treatment and Recovery from Wastewater
The treatment of wastewater containing toxic pollutants, including chlorophenols and sulfonamides, is crucial for preventing environmental contamination. Studies have demonstrated that biological processes and activated carbon can effectively remove a wide range of pesticides and other toxic compounds from wastewater, highlighting the potential for remediation technologies to safeguard water sources and the natural environment (Goodwin et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O3S/c1-16(21,11-3-5-13(18)15(20)6-11)9-24(22,23)8-10-2-4-12(17)7-14(10)19/h2-7,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWAOBMYRODIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)
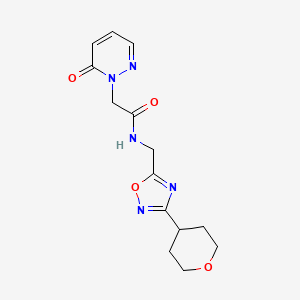
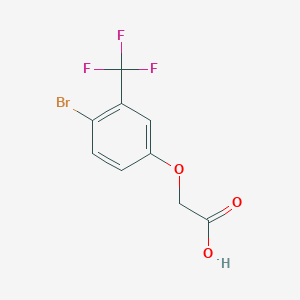
![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)
![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)
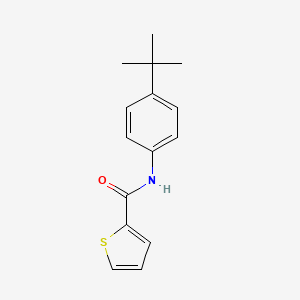

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)
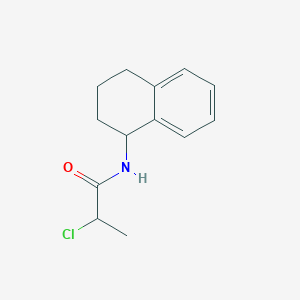
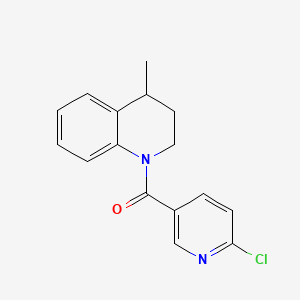
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2563814.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563815.png)
